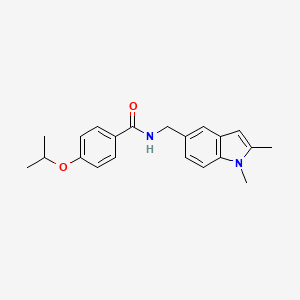

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the indole derivative family, which is known for its diverse biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 1,2-dimethylindole and 4-isopropoxybenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 1,2-dimethylindole is reacted with 4-isopropoxybenzoyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the benzamide group.

Substitution: Substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that compounds related to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide exhibit notable antimicrobial activity. For instance, derivatives of indole have been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL. These compounds not only demonstrate efficacy against bacterial strains but also show low cytotoxicity, making them promising candidates for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|

| This compound | MRSA | ≤ 0.25 | Low |

| Indole derivative 26 | MRSA | ≤ 0.25 | Non-toxic |

| Indole derivative 32 | MRSA | 4 | Non-toxic |

Neuropharmacological Applications

The structural characteristics of this compound suggest potential applications in neuropharmacology. Indole derivatives have been studied for their interactions with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neurological disorders. Research indicates that these compounds could serve as agonists or antagonists, potentially leading to new treatments for conditions such as depression and anxiety .

Antifungal Activity

In addition to antibacterial properties, certain derivatives of indole structures have shown antifungal activity against pathogens like Cryptococcus neoformans. The exploration of these compounds could lead to novel antifungal agents that are less toxic to human cells while effectively targeting fungal infections .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. Structure-activity relationship studies are crucial for understanding how modifications to the indole structure affect its pharmacological properties. For example, halogen substitutions on the indole ring have been correlated with increased antimicrobial potency .

Table 2: Structure Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Halogen substitution on indole | Increased antimicrobial potency |

| Phenethyl substituent on imidazole | Enhanced selectivity against MRSA |

Mecanismo De Acción

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. The general formula can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. These compounds have been shown to modulate immune responses and enhance the efficacy of existing cancer therapies.

Key Findings:

- Mechanism of Action: Compounds acting on prostaglandin E2 receptors (EP2 and EP4) have demonstrated the ability to inhibit tumor growth and promote apoptosis in cancer cells .

- Synergistic Effects: When combined with other treatments like chemotherapy or immunotherapy (e.g., PD1 inhibitors), these compounds can enhance therapeutic outcomes in various cancers including melanoma and lung cancer .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that certain indole derivatives possess activity against resistant bacterial strains.

Research Insights:

- Activity Against MRSA: Indole-based compounds have been identified with minimal inhibitory concentrations (MIC) effective against methicillin-resistant Staphylococcus aureus (MRSA). For instance, some analogues showed MIC values as low as 0.25 µg/mL, indicating strong antibacterial properties without significant cytotoxicity .

- Broad Spectrum: Other studies suggest that similar structures may also exhibit antifungal activity against pathogens like Cryptococcus neoformans .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Target Pathogen/Cell Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| N-(1,2-dimethyl-1H-indol-5-yl)methyl derivative | MRSA | ≤ 0.25 | Non-toxic to human cells |

| 5-Phenyl-1H-imidazole | Cryptococcus neoformans | ≤ 0.25 | Selective antifungal |

| Indole derivative | Various cancer cell lines | Varies | Modulates immune response |

Case Study 1: Anticancer Efficacy

In a study published in Oncoimmunology, researchers evaluated the effects of indole derivatives on tumor growth in murine models. The results demonstrated a significant reduction in tumor size when treated with compounds targeting EP2 and EP4 receptors, suggesting a promising avenue for cancer therapy .

Case Study 2: Antimicrobial Screening

A screening campaign assessed various indole derivatives against a panel of bacterial pathogens. Compounds exhibiting MIC values below 0.5 µg/mL were further evaluated for cytotoxicity against human cell lines, confirming their potential as safe antimicrobial agents .

Propiedades

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)25-19-8-6-17(7-9-19)21(24)22-13-16-5-10-20-18(12-16)11-15(3)23(20)4/h5-12,14H,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFUIHIBRHDIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.